molecular formula C20H14O3 B12433441 3-[4-(hydroxymethyl)phenyl]-1H-benzo[f]chromen-1-one

3-[4-(hydroxymethyl)phenyl]-1H-benzo[f]chromen-1-one

Cat. No.: B12433441
M. Wt: 302.3 g/mol
InChI Key: DNYHKVXLVTVFPG-UHFFFAOYSA-N
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Description

A-Naphthoflavone-CH2-OH, also known as alpha-Naphthoflavone-CH2-OH, is a synthetic flavone derivative. It is a potent inhibitor of the enzyme aromatase, which converts testosterone to estrogen. This compound is known for its significant biological activities and is widely used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: A-Naphthoflavone-CH2-OH can be synthesized from 2-naphthol and cinnamaldehyde. The reaction involves the condensation of 2-naphthol with cinnamaldehyde in the presence of a base, followed by cyclization to form the flavone structure .

Industrial Production Methods: In industrial settings, the synthesis of A-Naphthoflavone-CH2-OH involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: A-Naphthoflavone-CH2-OH undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Substituted flavones.

Scientific Research Applications

A-Naphthoflavone-CH2-OH has a wide range of applications in scientific research:

Mechanism of Action

A-Naphthoflavone-CH2-OH exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of testosterone to estrogen. This inhibition leads to a decrease in estrogen levels, which can be beneficial in conditions such as hormone-dependent cancers. The compound also interacts with cytochrome P450 enzymes, affecting the metabolism of various substrates .

Comparison with Similar Compounds

    Beta-Naphthoflavone: Another naphthoflavone derivative with similar biological activities but different structural features.

    7,8-Benzoflavone: A potent inhibitor of aromatase, similar to A-Naphthoflavone-CH2-OH.

Uniqueness: A-Naphthoflavone-CH2-OH is unique due to its specific inhibition of aromatase and its ability to modulate cytochrome P450 enzymes. This makes it a valuable tool in research related to hormone regulation and cancer therapy .

Properties

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

3-[4-(hydroxymethyl)phenyl]benzo[f]chromen-1-one

InChI

InChI=1S/C20H14O3/c21-12-13-5-7-15(8-6-13)19-11-17(22)20-16-4-2-1-3-14(16)9-10-18(20)23-19/h1-11,21H,12H2

InChI Key

DNYHKVXLVTVFPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)CO

Origin of Product

United States

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